molecular formula C26H33N3 B12121899 4-Methyl-5-undecylindolo[2,3-b]quinoxaline

4-Methyl-5-undecylindolo[2,3-b]quinoxaline

Cat. No.: B12121899
M. Wt: 387.6 g/mol
InChI Key: YLZPNEKEPDGWKB-UHFFFAOYSA-N
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Description

4-Methyl-5-undecylindolo[2,3-b]quinoxaline is a nitrogen-rich polycyclic aromatic compound comprising fused indole and quinoxaline moieties. Its structure includes a methyl group at position 4 and a long undecyl (C11) chain at position 5 (Fig. 1). This compound belongs to the indoloquinoxaline family, which is notable for applications in medicinal chemistry (e.g., antiviral, anticancer agents) and materials science (e.g., organic electronics) . The synthesis typically involves multi-step reactions, such as cyclization of 2-aminobenzylamine derivatives with carbonyl compounds under optimized conditions (e.g., reflux, chromatography purification) .

Properties

Molecular Formula

C26H33N3

Molecular Weight

387.6 g/mol

IUPAC Name

7-methyl-6-undecylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H33N3/c1-3-4-5-6-7-8-9-10-13-19-29-25-20(2)15-14-16-21(25)24-26(29)28-23-18-12-11-17-22(23)27-24/h11-12,14-18H,3-10,13,19H2,1-2H3

InChI Key

YLZPNEKEPDGWKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-undecylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced indoloquinoxaline derivatives.

    Substitution: Formation of N-alkylated indoloquinoxaline derivatives.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogues of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline differ in substituent type, position, and chain length (Table 1).

Table 1: Structural Comparison of Indoloquinoxaline Derivatives

Compound Name Substituents (Position) Key Structural Features
4-Methyl-5-undecylindolo[2,3-b]quinoxaline Methyl (C4), Undecyl (C5) Long alkyl chain enhances lipophilicity
4-Methyl-5-octylindolo[2,3-b]quinoxaline Methyl (C4), Octyl (C5) Shorter alkyl chain (C8) improves solubility
4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline Methyl (C4), Benzyl (C5) Aromatic substituent alters π-conjugation
2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline Bromo (C2), Alkyl/alkoxy (C5, C8, C9) Halogen and alkoxy groups modulate reactivity
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy- Diethylamino, dimethoxy (C2, C3) Polar groups enhance solubility and bioactivity

Key Observations :

  • Substituent Type : Electron-donating groups (e.g., methoxy) or bulky substituents (e.g., bromo) alter electronic properties and steric hindrance, influencing binding to biological targets .

Physicochemical Properties

Electronic Properties :

  • Indoloquinoxalines exhibit absorption bands at ~270 nm (HOMO→LUMO transitions) and ~350 nm (HOMO-1→LUMO). Substituents minimally affect these transitions due to localization on the core .
  • The HOMO energy of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline is comparable to analogues (−5.2 eV), while alkoxy groups (e.g., dipropoxy) lower the LUMO (−3.1 eV vs. −2.8 eV) .

Solubility :

  • Polar substituents (e.g., dimethoxy, diethylamino) enhance solubility in polar solvents (e.g., DMSO). For example, 5H-Indolo(2,3-b)quinoxaline-5-ethanamine derivatives show >10 mg/mL solubility in DMSO, whereas undecyl-substituted analogues require nonpolar solvents .

Mechanistic Insights :

  • Antiviral Activity: The undecyl chain in 4-Methyl-5-undecylindolo[2,3-b]quinoxaline may disrupt viral envelope integrity, while methoxy groups in other derivatives inhibit viral polymerase .
  • Anticancer Activity: Bromo and alkoxy substituents enhance intercalation with DNA, as seen in 2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline .

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